molecular formula C14H18N2O3 B112065 benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 167757-45-1

benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B112065
Key on ui cas rn: 167757-45-1
M. Wt: 262.3 g/mol
InChI Key: UNJWOPBEKPMSGH-UHFFFAOYSA-N
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Patent
US07074794B2

Procedure details

Isonipecotamide (19.4 g) and triethylamine (42 mL) were dissolved in dichloromethane (500 mL), and benzyloxy chlorocarbonate (24 mL) was added thereto under ice-cooling. The mixture was stirred at room temperature for 18 hr. The reaction mixture was added to saturated aqueous sodium hydrogencarbonate solution, and the mixture was extracted with chloroform. The extract was dried and concentrated under reduced pressure to give 1-benzyloxycarbonyl-4-carbamoylpiperidine (33.3 g) as a white solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
benzyloxy chlorocarbonate
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.C(N(CC)CC)C.C(Cl)(=O)O[O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[C:29](=O)([O-])[OH:30].[Na+]>ClCCl>[CH2:20]([O:19][C:29]([N:1]1[CH2:9][CH2:8][CH:4]([C:5](=[O:6])[NH2:7])[CH2:3][CH2:2]1)=[O:30])[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:3.4|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
benzyloxy chlorocarbonate
Quantity
24 mL
Type
reactant
Smiles
C(OOCC1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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